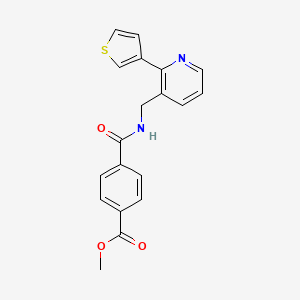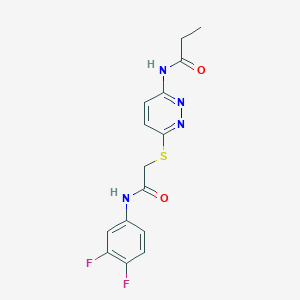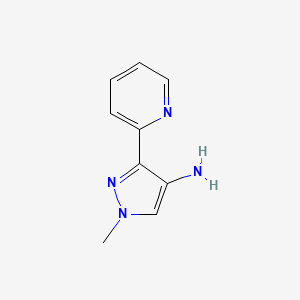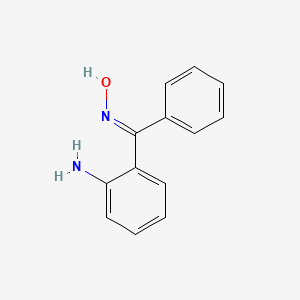![molecular formula C22H23FN4O4S B2812155 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533869-55-5](/img/structure/B2812155.png)
4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a complex organic molecule. It contains a benzamide group, a sulfonyl group attached to a 3,5-dimethylpiperidine, and a 1,3,4-oxadiazole ring attached to a 4-fluorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,3,4-oxadiazole ring and the benzamide group are both planar, while the 3,5-dimethylpiperidine ring is not. The sulfonyl group is likely to be in a tetrahedral configuration .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Scientific Research Applications
Crystal Structure and Biological Activities
Research on derivatives of 1,3,4-oxadiazole compounds, such as those involving sulfonamide groups, has shown promise in biological applications. For example, Karanth et al. (2019) studied derivatives including 1-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl) compounds, showcasing their crystal structures, Hirshfeld surface analysis, and in vitro biological activities against Staphylococcus aureus. These compounds demonstrated notable antibacterial and antioxidant activities, underscoring the potential of 1,3,4-oxadiazole derivatives in biomedical research (Karanth et al., 2019).
Enantiomeric Separation and Detection
In another study, Fukushima et al. (1997) explored the enantiomeric separation and detection of 2-arylpropionic acids derivatized with fluorogenic reagents, including those related to the sulfonyl benzofurazan and 1,3,4-oxadiazole groups. This work emphasizes the importance of 1,3,4-oxadiazole derivatives in enhancing the analytical capabilities of high-performance liquid chromatography (HPLC) for studying chiral compounds, offering insights into the potential utility of similar compounds in analytical chemistry (Fukushima et al., 1997).
Antimicrobial and Antitubercular Agents
Shingare et al. (2022) reported on the docking simulations and primary assessment of benzene sulfonamide pyrazole oxadiazole derivatives as potential antimicrobial and antitubercular agents. This research highlights the application of 1,3,4-oxadiazole derivatives in developing new compounds with significant antimicrobial properties, particularly against Mycobacterium tuberculosis, suggesting the compound's relevance in addressing global health challenges related to infectious diseases (Shingare et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O4S/c1-14-11-15(2)13-27(12-14)32(29,30)19-9-5-16(6-10-19)20(28)24-22-26-25-21(31-22)17-3-7-18(23)8-4-17/h3-10,14-15H,11-13H2,1-2H3,(H,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAMVSRRCJKIGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2812080.png)
![2-Chloro-N-[[3-[methyl(methylsulfonyl)amino]phenyl]methyl]acetamide](/img/structure/B2812083.png)
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-mesitylacetamide](/img/structure/B2812084.png)


![N-((1H-benzo[d]imidazol-2-yl)methyl)-N-methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B2812088.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(pyridin-4-ylthio)acetamide](/img/structure/B2812092.png)


